

Propoxate (R7464) chemical structure and properties

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Compound of Interest

Compound Name: *Propoxate*

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Propoxate (R7464): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propoxate (R7464) is a carboxylated imidazole derivative structurally related to the intravenous anesthetic agent etomidate.[1] While not approved for human use, **Propoxate** has garnered interest as a potent anesthetic agent in aquatic species, particularly fish.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies of **Propoxate**. It is intended to serve as a detailed resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Properties

Propoxate, with the IUPAC name propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, is a chiral molecule existing as (R)- and (S)-enantiomers.[2][3] The racemic mixture is often referred to as (dl)-**Propoxate**.[4]

Table 1: Chemical Identifiers of **Propoxate** (Racemic)

Identifier	Value	Reference
IUPAC Name	propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate	[2]
Synonyms	R7464, Propoxato, Propoxatum	[5]
CAS Number	7036-58-0	[2]
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₂	[2]
Molecular Weight	258.32 g/mol	[2]
SMILES	<chem>CCCOC(=O)c1cncn1C(C)c2ccccc2</chem>	[2]
InChI	InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3	[2]

Table 2: Physicochemical Properties of **Propoxate**

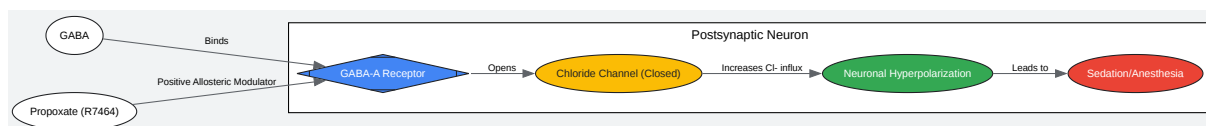
Property	Value	Reference
Physical State	Not explicitly stated, but available as a solution	[6]
Solubility	Soluble in DMSO and acetonitrile	[6][7]
Purity	≥98% (for analytical standards)	[6]
Formulation	Commonly available as a 10 mg/mL solution in acetonitrile	[6]
Storage	-20°C for long-term storage	[6]

Pharmacology

Mechanism of Action

The primary mechanism of action of **Propoxate** is believed to be the positive allosteric modulation of the γ -aminobutyric acid type A (GABA-A) receptor.[4][8] This is analogous to its structural relative, etomidate, which enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx, neuronal hyperpolarization, and subsequent sedation and anesthesia.[9][10]

While the precise subunits of the GABA-A receptor that **Propoxate** interacts with in fish have not been fully elucidated, it is hypothesized to bind at subunit interfaces, similar to other anesthetics.[6] The specificity of **Propoxate** for piscine GABAergic systems may be attributed to differences in receptor subunit composition compared to mammals.[6]



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Figure 1: Proposed Mechanism of Action of **Propoxate**.

Pharmacokinetics

A study utilizing UPLC-MS/MS in mice provided pharmacokinetic data for **Propoxate** following intravenous and oral administration.

Table 3: Pharmacokinetic Parameters of **Propoxate** in Mice

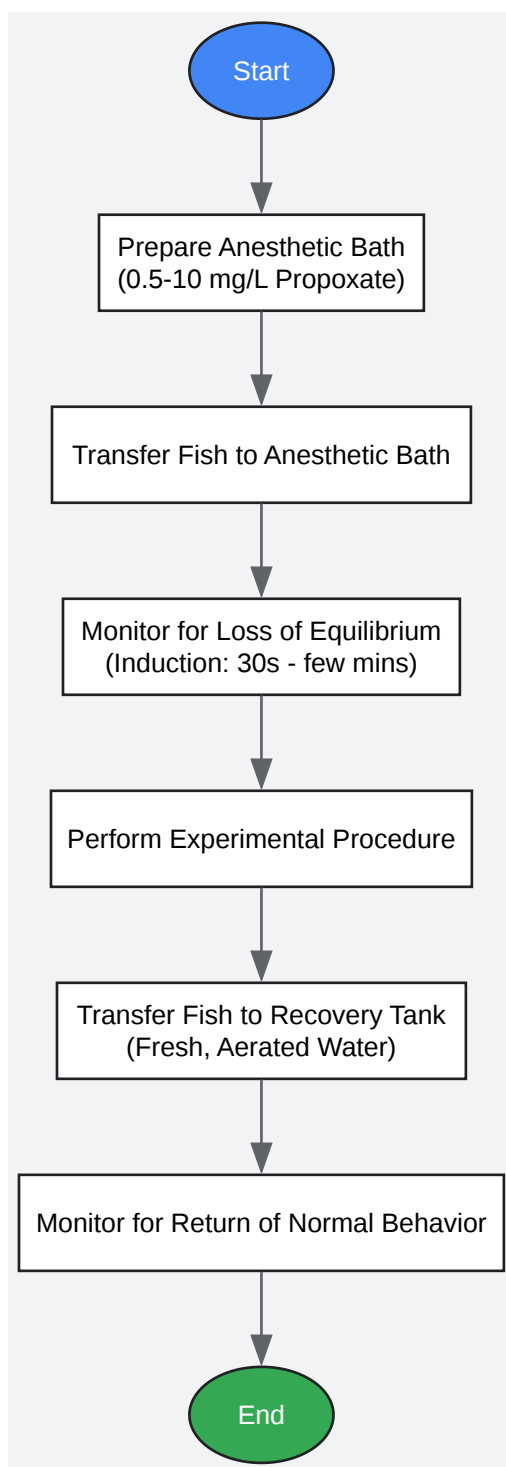
Parameter	Intravenous (1 mg/kg)	Oral (10 mg/kg)	Reference
Absolute Bioavailability	-	15.3%	[11]
Calibration Curve Range (Plasma)	0.77–1540 ng/mL	0.77–1540 ng/mL	[11]
Correlation Coefficient (r)	>0.998	>0.998	[11]

Experimental Protocols

Anesthesia in Fish (General Protocol)

Propoxate is a potent anesthetic in fish, with effective concentrations ranging from 0.5 to 10 mg/L.[\[4\]](#) Induction is rapid, often occurring within 30 seconds to a few minutes, while recovery times can be more variable.[\[4\]](#)

Experimental Workflow for Fish Anesthesia:



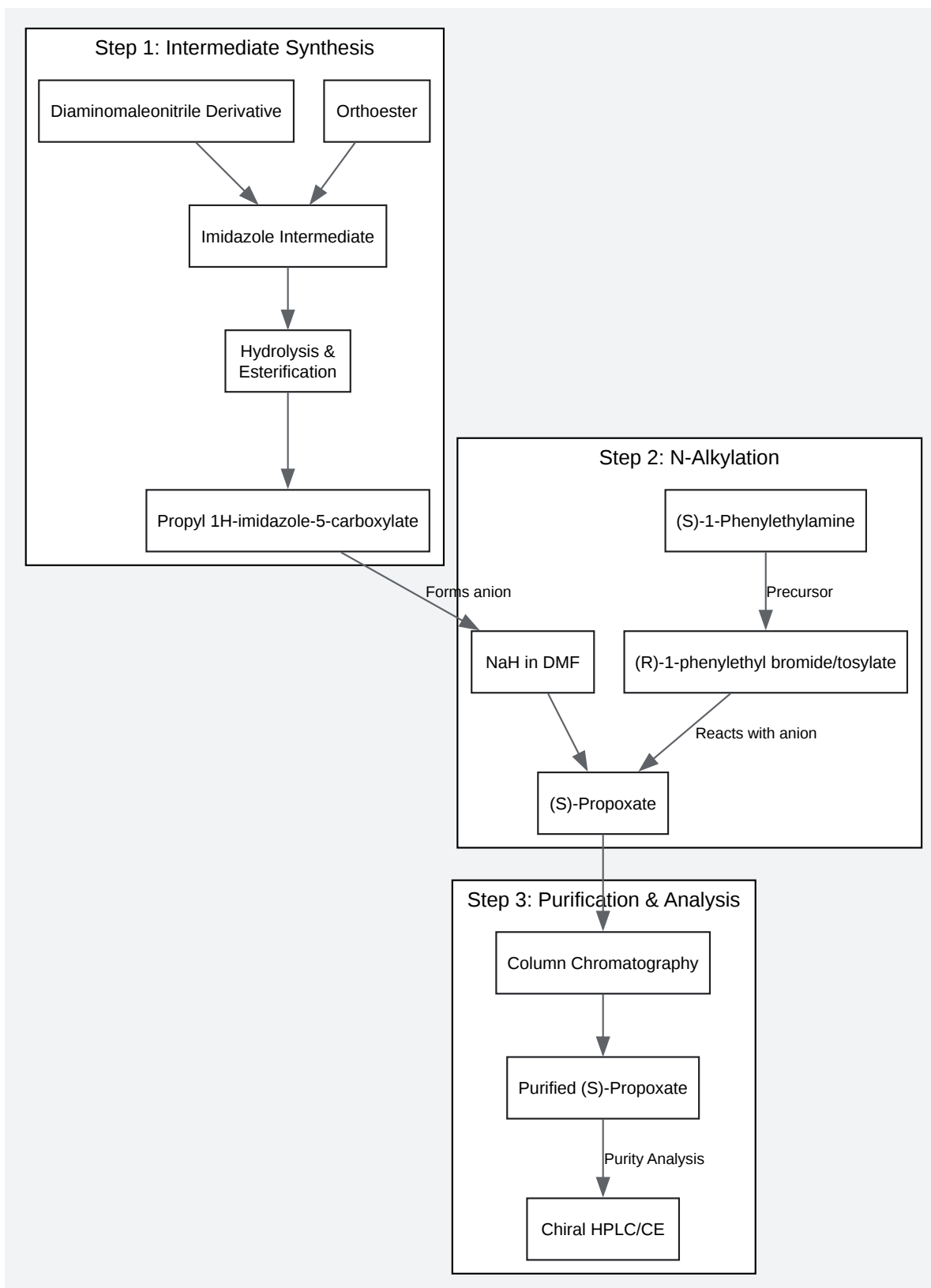
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Figure 2: General workflow for **Propoxate**-induced anesthesia in fish.

Stereospecific Synthesis of (S)-Propoxate (Proposed)

A plausible, though not explicitly detailed in public literature, synthetic route for (S)-**Propoxate** can be proposed based on established methods for similar chiral imidazole derivatives.^[5]

Proposed Synthesis Pathway:



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Figure 3: Proposed synthetic pathway for (S)-Propoxate.

Analytical Methods

UPLC-MS/MS for Pharmacokinetic Studies

A validated UPLC-MS/MS method has been developed for the simultaneous quantification of **Propoxate** and its analogs in mouse plasma.[\[11\]](#)

Table 4: UPLC-MS/MS Method Parameters for **Propoxate** Analysis in Mouse Plasma

Parameter	Description	Reference
Instrumentation	UPLC coupled with a tandem mass spectrometer	[11]
Column	UPLC BEH C18	[11]
Mobile Phase	Acetonitrile and water (containing 0.1% formic acid)	[11]
Flow Rate	0.4 mL/min	[11]
Detection Mode	Multiple Reaction Monitoring (MRM) with ESI in positive ion mode	[11]
Sample Preparation	Methanol-induced protein precipitation	[11]

Conclusion

Propoxate (R7464) is a potent anesthetic agent with a mechanism of action likely involving the positive allosteric modulation of GABA-A receptors. Its primary application to date has been in the field of aquatic animal research. This technical guide consolidates the available information on its chemical properties, pharmacology, and analytical methods to provide a valuable resource for the scientific community. Further research is warranted to fully elucidate its receptor subtype selectivity, detailed metabolic pathways, and to develop standardized experimental protocols for its various applications.

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